6-Fluoro-7-azaindole-4-carbaldehyde

Medicinal Chemistry Drug Metabolism Physicochemical Property Optimization

Researchers requiring precise C6-fluorination and C4-aldehyde handles often face lengthy de novo syntheses. This 7-azaindole scaffold resolves that bottleneck, accelerating hit-to-lead campaigns. • Enables rapid SAR via C4-aldehyde derivatization into carbohydrazides or oxadiazoles. • C6-fluorine modulates pKa and enhances metabolic stability, critical for CNS drug design. • Orthogonal N1/C4 reactivity allows streamlined bifunctional PROTAC construction. Reliable global supply with batch-to-batch consistency for demanding medicinal chemistry programs.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
CAS No. 1190310-04-3
Cat. No. B3218532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-7-azaindole-4-carbaldehyde
CAS1190310-04-3
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CNC2=C1C(=CC(=N2)F)C=O
InChIInChI=1S/C8H5FN2O/c9-7-3-5(4-12)6-1-2-10-8(6)11-7/h1-4H,(H,10,11)
InChIKeyBSHGJCGQMBOWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-7-azaindole-4-carbaldehyde: Key Building Block


6-Fluoro-7-azaindole-4-carbaldehyde (CAS 1190310-04-3) is a fluorinated 7-azaindole derivative featuring a reactive aldehyde group at the 4-position. The 7-azaindole scaffold serves as a recognized bioisostere of the indole core, offering tunable physicochemical properties such as enhanced aqueous solubility and reduced lipophilicity . The strategic placement of the fluorine atom at the 6-position further modulates key drug-like properties including metabolic stability, pKa, and membrane permeability . The aldehyde functional group provides a versatile handle for further derivatization, enabling the construction of carbohydrazides, oxadiazoles, and other heterocyclic systems with demonstrated biological potential . This compound is a critical intermediate in the synthesis of kinase inhibitors, as the 7-azaindole framework is widely employed in the design of ATP-competitive inhibitors targeting oncogenic and inflammatory kinases [1].

Synthetic Building Block
Fluorinated 7-azaindole scaffold designed for kinase inhibitor synthesis programs.
Aldehyde Derivatization
C4-aldehyde enables rapid construction of carbohydrazide, oxadiazole and hydrazone libraries.
Physicochemical Modulation
C6-fluorine reported to influence metabolic stability and pKa for lead optimization studies.

Why 6-Fluoro-7-azaindole-4-carbaldehyde Is Irreplaceable


Attempting to substitute 6-Fluoro-7-azaindole-4-carbaldehyde with simpler 7-azaindole analogs—such as 7-azaindole-4-carbaldehyde (CAS 728034-12-6) lacking the C6-fluorine, or 6-fluoro-7-azaindole (CAS 898746-42-4) lacking the C4-aldehyde—fundamentally alters the synthetic trajectory and physicochemical profile of downstream products. The C6-fluorine atom is not merely a passive substituent; it actively modulates electronic properties, increasing the electron-deficient character of the ring system and reducing the pKa of the pyrrole nitrogen , which directly impacts binding interactions and metabolic stability. Simultaneously, the C4-aldehyde group is essential for key derivatization pathways, including the construction of carbohydrazides and 1,3,4-oxadiazoles . Omitting either functionality would require alternative, often lengthier, synthetic routes and would yield compounds with different pharmacokinetic and pharmacodynamic profiles, rendering the substitution untenable for projects requiring precise control over molecular properties.

Non-fluorinated analog
May alter metabolic stability and pKa, shifting downstream pharmacokinetic profiles.
Non-aldehydic analog
Lacks C4 functional handle; requires multi-step derivatization, adding synthetic complexity.
Mono-functional analogs
Cannot provide both fluorine-modulated properties and aldehyde-enabled diversification simultaneously.

6-Fluoro-7-azaindole-4-carbaldehyde vs. Structural Analogs


C6-Fluorine: Enhanced Metabolic Stability and pKa Modulation

The incorporation of a fluorine atom at the C6 position of the 7-azaindole scaffold confers distinct physicochemical advantages over the non-fluorinated analog, 7-azaindole-4-carbaldehyde (CAS 728034-12-6). While direct comparative metabolic stability data for these exact aldehydes is limited in public literature, class-level inference from extensive azaindole SAR studies demonstrates that fluorine substitution at analogous positions consistently improves metabolic stability by blocking oxidative metabolism and reducing aldehyde oxidase (AO) susceptibility [1]. Additionally, the fluorine atom modulates the pKa of the pyrrole nitrogen, reducing it by approximately 0.5–1.0 units compared to the non-fluorinated scaffold, which directly influences hydrogen-bonding capacity and target binding .

C6-Fluorine Effect
Class-level inference
pKa reduction ~0.5–1.0; microsomal stability 2- to 5-fold (class-level)
Supports metabolic stability review
Data to verify in specific analog
Medicinal Chemistry Drug Metabolism Physicochemical Property Optimization

C4-Aldehyde: Direct Access to Heterocyclic Libraries

The presence of a reactive aldehyde group at the 4-position distinguishes this compound from 6-fluoro-7-azaindole (CAS 898746-42-4), which lacks a functionalizable handle at this site. The aldehyde serves as a versatile electrophile for condensation reactions, enabling the direct synthesis of carbohydrazides, 1,3,4-oxadiazoles, and Schiff base derivatives in high yields without requiring additional protection/deprotection steps . In contrast, the non-aldehydic analog 6-fluoro-7-azaindole would require multi-step functionalization (e.g., halogenation, lithiation, or metal-catalyzed coupling) to introduce a comparable reactive group at the 4-position, adding at least 2–3 synthetic steps and reducing overall yield [1].

C4-Aldehyde vs. C4-H
Head-to-head
Direct condensation, 70–90% yield
Requires 2+ extra steps; overall yield reduced >50%
Reduces synthetic steps for diversification
Reported synthetic route comparison
Synthetic Chemistry Heterocyclic Chemistry Parallel Library Synthesis

Dual Fluoro-Aldehyde Motif for Kinase Inhibitor Design

The synergistic combination of the electron-withdrawing C6-fluorine and the planar, π-conjugated C4-aldehyde creates a distinctive electronic environment that influences both the binding pose and the pharmacokinetic properties of derived kinase inhibitors. In related 7-azaindole kinase inhibitor series, the introduction of a C6-fluorine atom has been shown to increase lipophilicity (ΔLogP ≈ +0.3 to +0.5) while maintaining or improving aqueous solubility due to pKa modulation . Meanwhile, the C4-aldehyde can participate in key hydrogen-bonding interactions with the kinase hinge region, as demonstrated in crystallographic studies of 7-azaindole-based inhibitors [1]. Neither the non-fluorinated 4-aldehyde analog nor the fluorinated but non-aldehydic analog can simultaneously offer both the optimized physicochemical profile and the specific binding interactions enabled by this dual-functionalized scaffold.

Dual Motif Synergy
Class-level inference
C6-F (ΔLogP +0.3–0.5) + C4-aldehyde H-bond acceptor
Supports balanced PK/PD optimization
Inferred from azaindole kinase inhibitor SAR
Kinase Inhibitor Design Structure-Activity Relationship Computational Chemistry

Applications of 6-Fluoro-7-azaindole-4-carbaldehyde


Parallel Synthesis of Stable Kinase Inhibitor Libraries

In hit-to-lead campaigns targeting kinases such as DYRK1A/B, CLK, or PDK1, where 7-azaindole scaffolds are known to yield potent inhibitors (IC50 values often reaching ≤50 nM in optimized series ), 6-Fluoro-7-azaindole-4-carbaldehyde serves as an ideal starting point. The pre-installed C6-fluorine provides intrinsic metabolic stability advantages, while the C4-aldehyde can be rapidly diversified into carbohydrazides, oxadiazoles, or hydrazones to explore SAR and improve selectivity. This approach significantly accelerates library synthesis compared to de novo construction from non-functionalized 7-azaindoles [1].

CNS-Penetrant Therapeutics via Fluorine-Enhanced Permeability

For CNS-targeted programs requiring balanced permeability and solubility, the fluorine atom at C6 is critical. Fluorination typically increases lipophilicity (ΔLogP ≈ +0.3–0.5) , enhancing passive diffusion across the blood-brain barrier, while the associated pKa reduction maintains acceptable aqueous solubility at physiological pH . The aldehyde group offers an additional handle for introducing polar moieties to further fine-tune CNS MPO scores. The non-fluorinated analog 7-azaindole-4-carbaldehyde lacks this optimized balance, often resulting in either suboptimal brain exposure or poor solubility .

Bifunctional Probes and PROTACs via Orthogonal Derivatization

The orthogonal reactivity of the C4-aldehyde and the N1-position of the 7-azaindole ring enables the construction of bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras). The aldehyde can be used to attach a linker to the E3 ligase ligand (e.g., via reductive amination or hydrazone formation), while the N1-position can be functionalized independently to optimize target binding [1]. This dual functionalization strategy is not possible with mono-functional analogs and provides a streamlined route to complex degrader molecules.

Fluorine-Labeled PET Tracers and 19F NMR Probes

The presence of a fluorine atom makes this compound a valuable precursor for the synthesis of 19F NMR probes or, with appropriate isotopic labeling, 18F PET tracers. The aldehyde group can be used to conjugate the scaffold to targeting moieties, while the fluorine serves as a sensitive NMR handle for monitoring binding events or metabolic transformations [1]. The non-fluorinated analog cannot be used for these applications, and the non-aldehydic fluorinated analog lacks a convenient conjugation site.

Application
Selection Property
Validation Focus
Kinase Inhibitor Library Synthesis
Pre-installed aldehyde for rapid diversification
Metabolic stability and target engagement
CNS-Targeted Compound Design
Fluorine-enhanced permeability and pKa balance
CNS MPO score and brain exposure review
Bifunctional Probes & PROTACs
Orthogonal reactivity at C4-aldehyde and N1
Linker attachment and target binding
19F NMR Probes & PET Tracer Precursor
Fluorine as NMR/isotope handle
Conjugation and detection sensitivity

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10 linked technical documents
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